molecular formula C11H9N5 B3060417 4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine CAS No. 341998-55-8

4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine

Cat. No.: B3060417
CAS No.: 341998-55-8
M. Wt: 211.22 g/mol
InChI Key: HQHSJJZIICGOIX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, inhibiting their activity and resulting in changes in the downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can influence these cellular processes by modulating the activity of these pathways .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, potentially improving its bioavailability .

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that the compound’s action at the molecular and cellular levels can have significant effects on cell behavior .

Properties

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-11-14-5-3-9(16-11)8-6-15-10-7(8)2-1-4-13-10/h1-6H,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHSJJZIICGOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C3=NC(=NC=C3)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469811
Record name MERIOLIN 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341998-55-8
Record name MERIOLIN 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
Reactant of Route 2
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4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
Reactant of Route 3
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4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
Reactant of Route 4
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
Reactant of Route 5
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
Reactant of Route 6
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.